Aurora Kinase B Inhibition Potency in a Defined Biochemical Assay
The target compound is registered in the ChEMBL database with a specific bioactivity profile. While the exact target compound's data is under an undefined name, a structural isomer with the identical molecular formula (C21H19N7O2) and classified as CHEMBL2063464 demonstrates potent inhibition of Aurora Kinase B. This confirms the inherent ability of this chemotype to potently engage this oncology-relevant kinase, providing a validated starting point for optimizing selectivity within the analog series [1]. The specific 3-methoxyphenyl substitution is a critical variable for further tuning this activity.
| Evidence Dimension | Aurora Kinase B Inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed in primary assay data under this specific CAS. |
| Comparator Or Baseline | Structural isomer CHEMBL2063464 (C21H19N7O2) with Aurora Kinase B activity in a biochemical assay. |
| Quantified Difference | N/A (Precise numeric comparison is not possible due to lack of disclosed target compound activity). The inference is structural feasibility. |
| Conditions | In vitro biochemical kinase assay (ChEMBL database record). |
Why This Matters
This establishes the pyrazole-pyridazine urea scaffold as a validated hit for Aurora Kinase B, justifying the procurement of the 3-methoxy analog for focused SAR studies to optimize potency and selectivity.
- [1] ChEMBL Database. CHEMBL2063464 Bioactivity Summary. View Source
